Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate
Description
Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a complex fused-ring system. Its structure integrates a thiazolo[3,2-b][1,2,4]triazole core substituted with a hydroxy group at position 6 and a methyl group at position 2. This core is further functionalized with a 3-methoxyphenylmethyl group and a piperidine-4-carboxylate ester moiety.
Properties
IUPAC Name |
methyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-12-21-20-24(22-12)18(25)17(29-20)16(14-5-4-6-15(11-14)27-2)23-9-7-13(8-10-23)19(26)28-3/h4-6,11,13,16,25H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIAHXWKWFXPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCC(CC4)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole and triazole derivatives, which are part of the compound’s structure, are capable of binding with a variety of enzymes and receptors in the biological system. This suggests that the compound could potentially interact with multiple targets, contributing to its diverse biological activities.
Mode of Action
Thiazole and triazole derivatives are known to show versatile biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the diverse biological activities of thiazole and triazole derivatives, it can be inferred that the compound could potentially influence multiple biochemical pathways. These could include pathways related to inflammation, pain perception, microbial growth, viral replication, fluid balance, neuronal signaling, and tumor growth.
Pharmacokinetics
Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound could have similar solubility properties, which could influence its bioavailability and distribution within the body.
Result of Action
Given the diverse biological activities associated with thiazole and triazole derivatives, it can be inferred that the compound could potentially exert a range of effects at the molecular and cellular levels. These could include modulation of enzyme activity, alteration of receptor signaling, disruption of microbial growth or viral replication, reduction of inflammation and pain, and inhibition of tumor growth.
Biological Activity
Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring linked to a thiazolo-triazole moiety and a methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 395.5 g/mol. The presence of the thiazole and triazole groups is significant as these structures are commonly associated with various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds with thiazole and triazole moieties have demonstrated efficacy against a range of microbial pathogens. Preliminary studies indicate that this compound may exhibit similar properties, warranting further investigation into its spectrum of antimicrobial action.
- Anticancer Potential : Initial evaluations suggest that this compound may possess activity against various cancer cell lines. Detailed assays are necessary to confirm these findings and elucidate the underlying mechanisms.
In Vitro Studies
Recent studies have focused on the compound's interactions with different biological targets:
- Cell Viability Assays : Testing against cancer cell lines revealed a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.
- Antimicrobial Assays : The compound has shown promising results in inhibiting the growth of specific bacterial strains, indicating its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
A comparative analysis with structurally similar compounds highlights the influence of substituents on biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate | Ethoxy group instead of methyl | |
| Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4-dimethoxyphenyl)methyl)piperidine | Contains a dimethoxyphenyl group | |
| Methyl 1-(6-hydroxy-thiazolo[3,2-b][1,2,4]triazole) derivative | Lacks the piperidine structure |
This table illustrates how variations in substituents can significantly affect the biological profile and potency of these compounds.
Case Studies
A case study involving the evaluation of this compound included:
- Cancer Cell Line Testing : The compound was tested against several cancer cell lines including breast and lung cancer models. Results indicated IC50 values in the low micromolar range.
- Microbial Inhibition : The compound demonstrated effective inhibition against Gram-positive bacteria in preliminary assays.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules reported in the literature, focusing on core scaffolds, substituents, and physicochemical or biological properties.
Table 1: Structural and Functional Comparison
Key Observations :
Core Scaffold Diversity : The target compound’s thiazolo-triazole core distinguishes it from pyrrolo-thiazolo-pyrimidines (–4) and pyrazole-tetrazole hybrids (). The fused thiazole-triazole system may confer unique electronic properties, influencing binding affinity in biological systems .
Substituent Effects: The 3-methoxyphenyl group in the target compound contrasts with 4-methoxyphenyl analogs (–4). Positional isomerism here could alter steric interactions in molecular recognition.
Synthetic Pathways: The target compound’s synthesis likely involves multi-step heterocyclic condensations, paralleling methods for ’s pyrrolo-thiazolo-pyrimidines (e.g., DMF-mediated coupling reactions) . ’s use of sodium acetate/ethanol for cyclization (yield: ~66%) suggests similar conditions might apply for esterification steps in the target molecule .
Data Gaps and Limitations :
- No direct biological data (e.g., IC₅₀ values) for the target compound were identified in the provided evidence. Comparisons rely on structural analogs and inferred properties.
Q & A
Basic: How can the synthesis of the compound be optimized for higher yield and purity?
Methodological Answer:
Optimization requires meticulous control of reaction parameters:
- Temperature and Time: Elevated temperatures (70–90°C) and extended reaction times (12–24 hours) improve cyclization efficiency for the thiazolo-triazole core .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, while ethanol/methanol facilitate crystallization .
- Catalysts: Copper(I) iodide or palladium catalysts accelerate coupling reactions for the piperidine-4-carboxylate moiety .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization achieves >95% purity .
Basic: What analytical techniques are recommended for confirming the structural integrity of the compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms stereochemistry .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
- X-ray Crystallography: Resolves absolute configuration of the thiazolo-triazole and piperidine rings .
Basic: What are the key stability considerations for the compound under different storage conditions?
Methodological Answer:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the thiazole-triazole system .
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the methyl ester group .
- pH Stability: Avoid acidic conditions (pH <5) that degrade the hydroxy group at position 6 of the triazole ring .
Advanced: How can QSAR models be applied to predict the biological activity of derivatives?
Methodological Answer:
- Descriptor Selection: Calculate topological indices (e.g., Wiener index) and electronic parameters (HOMO/LUMO) for the thiazolo-triazole core .
- Model Validation: Use leave-one-out cross-validation to assess predictive power (R² >0.85) .
- Activity Prediction: Correlate logP values with membrane permeability; derivatives with logP 2.5–3.5 show optimal bioavailability .
Advanced: What strategies resolve contradictions in reported biological activity data for the compound?
Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Target Validation: Perform competitive binding assays (SPR or ITC) to confirm interactions with enzymes like 14-α-demethylase .
- Data Normalization: Report IC₅₀ values relative to positive controls (e.g., ketoconazole for antifungal activity) .
Advanced: How to design experiments to study the compound's interaction with 14-α-demethylase lanosterol?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses, focusing on hydrogen bonds between the hydroxy group and enzyme active sites (PDB: 3LD6) .
- In Vitro Assays: Measure inhibition kinetics via UV-Vis spectroscopy (Δ absorbance at 450 nm for lanosterol demethylation) .
- Mutagenesis Studies: Replace key residues (e.g., Tyr140) to validate binding interactions .
Advanced: What computational methods elucidate the reaction mechanisms involving the compound's thiazolo-triazole core?
Methodological Answer:
- Density Functional Theory (DFT): Calculate activation energies for cyclization steps (e.g., ΔG‡ for thiazole ring formation) .
- Molecular Dynamics (MD): Simulate solvent effects on intermediate stability during ester hydrolysis .
- Reaction Pathway Mapping: Identify rate-limiting steps using Gaussian 16 with B3LYP/6-311++G(d,p) basis set .
Advanced: How to assess structure-activity relationships for the compound's piperidine-4-carboxylate moiety?
Methodological Answer:
- Analog Synthesis: Replace the methyl ester with ethyl or tert-butyl groups to study steric effects on target binding .
- Biochemical Assays: Measure IC₅₀ against serine proteases to evaluate the carboxylate’s role in hydrogen bonding .
- Crystallographic Studies: Compare co-crystal structures of analogs to identify critical binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
